![molecular formula C21H21N5O2 B298797 2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B298797.png)
2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide
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Overview
Description
2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide, also known as DPHA, is a novel compound that has been synthesized in recent years. This compound has shown promising results in scientific research applications due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Anticancer Potential
A derivative compound, synthesized from indibulin and combretastatin scaffolds, showed promising cytotoxicity against breast cancer cell lines MCF-7, T47-D, MDA-MB 231, and low toxicity on normal cell line NIH-3T3 (Saeedian Moghadam & Amini, 2018).
Synthesis of Derivatives with Antimicrobial Activity
Several derivatives of the compound were synthesized, showing significant anti-inflammatory and antimicrobial activities. Among these, specific derivatives exhibited notable anti-inflammatory properties (Sunder & Maleraju, 2013); (Thomas, Geetha, & Murugan, 2009).
Structural Studies for Drug Development
The compound's structure was studied in depth, helping in the development of new drugs, particularly in the field of antimicrobial agents (Artime et al., 2018); (Majithiya & Bheshdadia, 2022).
Antimicrobial Properties
Synthesized derivatives of the compound displayed promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).
Synthesis for Various Medical Applications
The compound's derivatives were synthesized for multiple medical applications, including as potential anticancer agents (Ekrek et al., 2022).
properties
Product Name |
2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide |
---|---|
Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N'-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C21H21N5O2/c1-15-12-17(16(2)26(15)19-9-4-3-5-10-19)13-24-25-21(28)20(27)23-14-18-8-6-7-11-22-18/h3-13H,14H2,1-2H3,(H,23,27)(H,25,28)/b24-13+ |
InChI Key |
ICMOKENNPRPTOP-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C(=O)NCC3=CC=CC=N3 |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C(=O)NCC3=CC=CC=N3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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